molecular formula C15H17NO5S B2833391 Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392242-97-6

Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2833391
CAS No.: 392242-97-6
M. Wt: 323.36
InChI Key: FENUSOZJKFTMEU-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate: is a complex organic compound characterized by its molecular structure, which includes a thiophene ring, a carboxylate group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:

  • Condensation reactions: to form the thiophene ring.

  • Amidation reactions: to introduce the benzamide group.

  • Esterification reactions: to attach the carboxylate group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound.

  • Reduction products: Reduced forms of the compound.

  • Substitution products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system it interacts with.

Comparison with Similar Compounds

  • Methyl 3,4-dimethoxybenzoate: A related ester compound.

  • 3,4-Dimethoxybenzaldehyde: Another compound with similar functional groups.

  • 3,4-Dihydroxybenzoic acid methyl ester: A compound with hydroxyl groups instead of methoxy groups.

Uniqueness: Methyl 3-(3,4-dimethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its thiophene ring and carboxylate group contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-[(3,4-dimethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-19-11-5-4-9(8-12(11)20-2)14(17)16-10-6-7-22-13(10)15(18)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENUSOZJKFTMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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